3,3-Dimethylbutyric acid

描述

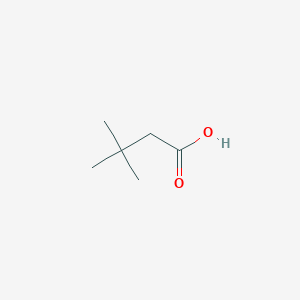

Structure

3D Structure

属性

IUPAC Name |

3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMQPDHYNJCQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061450 | |

| Record name | Butanoic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 6-7 deg C; [Merck Index] Stench of an odor; [Alfa Aesar MSDS] | |

| Record name | tert-Butylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10973 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-83-3 | |

| Record name | 3,3-Dimethylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYLBUTYRIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80K0TZQ55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Evolution of Research Perspectives

The scientific narrative of 3,3-dimethylbutyric acid began in the early to mid-20th century, with initial research primarily focused on its fundamental synthesis and characterization. An early mention of the compound can be traced back to a patent filed in 1935, with more detailed synthetic procedures appearing in chemical literature by the 1940s. chemicalbook.com These initial forays were characteristic of the era's broader exploration of organic compounds and their basic properties.

The latter half of the 20th century saw a shift in research perspective, driven by the burgeoning pharmaceutical and agrochemical industries. Patents from the 1970s and 1980s highlight the growing recognition of this compound as a valuable intermediate for producing more complex molecules with potential biological activity. chemicalbook.com The research focus during this period was largely on developing practical and scalable synthesis methods.

A significant evolution in the research perspective has been the continuous drive for improved synthetic efficiency and safety. Early methods often involved hazardous reagents such as boron trifluoride (BF₃). google.comgoogle.com Subsequent research, exemplified by patents from the early 2000s, has been dedicated to developing alternative synthetic routes that are not only high-yielding but also circumvent the use of such problematic substances, reflecting a broader trend in green chemistry. google.com

Contemporary Relevance in Chemical and Biological Sciences

In the landscape of modern science, 3,3-dimethylbutyric acid holds relevance in both chemical and biological domains, primarily as a versatile building block and a molecule with intriguing biological effects.

In the Chemical Sciences:

The primary role of this compound in chemistry is that of a crucial intermediate in organic synthesis. chemicalbook.com Its unique structural feature, a tert-butyl group, provides steric bulk that can be strategically employed in the synthesis of complex molecules. It serves as a starting material for the production of various pharmaceuticals and agrochemicals. google.comchemicalbook.com For instance, it is used in the synthesis of certain imidazo[4,5-c]pyridine derivatives which have shown antimicrobial properties. chemicalbook.com

In the Biological Sciences:

More recently, the biological activities of this compound and its derivatives have come under investigation, opening new avenues of research. Studies have identified this compound as a metabolite of 3,3-dimethyl-1-butanol (B44104). nih.gov Intriguingly, research on animal models of collagen-induced arthritis has suggested that both 3,3-dimethyl-1-butanol and its metabolite, this compound, can ameliorate the severity of the disease. nih.govnih.gov This has spurred interest in understanding the immunomodulatory potential of this fatty acid and its derivatives. nih.gov

Foundational Research Problems and Gaps

Chemoenzymatic Synthesis Approaches

The integration of biological catalysts, such as enzymes, into synthetic organic chemistry offers highly selective and environmentally benign routes for the production of complex molecules. Chemoenzymatic strategies have been successfully employed for the synthesis of chiral analogues of this compound.

Biocatalytic Derivations of this compound

Biocatalysis has proven particularly effective for producing enantiomerically pure derivatives of this compound, which are crucial intermediates for pharmaceuticals. One notable example is the synthesis of (R)-2-Hydroxy-3,3-dimethylbutanoic acid, a key component for thrombin inhibitors. This synthesis is achieved through the asymmetric reduction of a ketoester precursor using a ketoreductase enzyme. nih.gov

Another significant biocatalytic derivation is the synthesis of L-tert-leucine (L-2-amino-3,3-dimethylbutanoic acid), a non-natural amino acid used in various chiral auxiliaries and as a building block for drugs. acs.org This is often accomplished through the reductive amination of trimethylpyruvic acid (3,3-dimethyl-2-oxobutanoic acid) using enzymes like leucine (B10760876) dehydrogenase. chemrxiv.org

Enzymatic Reaction Pathways in Synthesis

The enzymatic pathways for these syntheses often involve highly specific enzyme classes that ensure high chemo-, regio-, and enantioselectivities.

Ketoreductases (KREDs): These enzymes are instrumental in the synthesis of chiral hydroxy acids. For instance, the commercially available ketoreductase KRED1001 facilitates the reduction of an ethyl ketoester to furnish (R)-2-Hydroxy-3,3-dimethylbutanoic acid. nih.gov The reaction typically requires a cofactor, such as NADPH, which is often regenerated in situ using a secondary enzyme system, like glucose dehydrogenase, to ensure catalytic turnover. nih.gov The resulting hydroxy ester is then saponified to yield the final enantiomerically pure hydroxy acid. nih.gov

Dehydrogenases: Leucine dehydrogenase (LDH) and other amino acid dehydrogenases are pivotal in the synthesis of L-tert-leucine. chemrxiv.org These NAD+-dependent oxidoreductases catalyze the reductive amination of the corresponding α-keto acid, trimethylpyruvic acid (TMP). chemrxiv.org To drive the reaction towards the desired amino acid product, a cofactor regeneration system is essential. Formate (B1220265) dehydrogenase (FDH) is commonly coupled with LDH to regenerate NADH from NAD+. chemrxiv.org Whole-cell biocatalysts, such as engineered E. coli expressing both LDH and FDH, have been developed for the efficient, high-yield production of L-tert-leucine with excellent enantiomeric excess. chemrxiv.org

Table 1: Enzymatic Synthesis of this compound Analogues

| Target Compound | Starting Material | Key Enzyme(s) | Cofactor System | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| (R)-2-Hydroxy-3,3-dimethylbutanoic acid | Ethyl 2-oxo-3,3-dimethylbutanoate | Ketoreductase (KRED1001) | NADPH / Glucose Dehydrogenase | High enantiomeric excess (>99.5% e.e.) and good isolated yield (82%). | nih.gov |

| L-tert-leucine | Trimethylpyruvic acid | Leucine Dehydrogenase (LDH) | NADH / Formate Dehydrogenase (FDH) | High yield (up to 87.38%) and excellent enantiomeric excess (>99.99%) using whole-cell catalysis. | chemrxiv.org |

Catalytic Organic Synthesis Routes

Alongside enzymatic methods, transition metal-catalyzed reactions provide powerful and versatile tools for the construction of this compound and its derivatives. These methods often allow for the use of readily available starting materials and offer alternative synthetic pathways.

Organocatalytic Methodologies

Organocatalysis offers a powerful tool for asymmetric synthesis, and while direct organocatalytic routes to this compound are not prominently featured in the literature, its derivatives are central to several organocatalytic transformations. For instance, tert-leucine, an amino acid analogue of this compound, is the precursor for chiral diamine catalysts. These catalysts have proven effective in promoting asymmetric Michael additions of nitromethane (B149229) to cyclic and acyclic enones, providing access to all-carbon quaternary stereocenters with high enantioselectivity. nih.gov This highlights the role of the 3,3-dimethylbutyl moiety in designing effective chiral catalysts for complex molecular constructions. nih.gov

Reductive Synthesis Strategies

Reductive methods provide a robust and high-yielding pathway to this compound, primarily starting from α-keto acid precursors.

The Wolff-Kishner reduction is a classic and effective method for converting a carbonyl group into a methylene (B1212753) group under basic conditions. wikipedia.org This reaction has been successfully adapted for the industrial synthesis of this compound. google.comvulcanchem.com The process begins with the reaction of an α-keto acid, specifically 2-oxo-3,3-dimethylbutanoic acid (also known as trimethylpyruvic acid), with hydrazine (B178648) hydrate (B1144303) to form a hydrazone intermediate. google.comgoogle.com This intermediate is then heated in the presence of a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like triethylene glycol. google.com The reaction proceeds via the decomposition of the hydrazone, releasing nitrogen gas and forming the desired this compound with high selectivity and yields, often around 90%. google.com A key advantage of this method is that it avoids the decarboxylation side reactions that can occur with other synthetic approaches. google.com

The Huang-Minlon modification, which involves refluxing the carbonyl compound with hydrazine hydrate and a base in a high-boiling alcohol, simplifies the procedure and can lead to reduced reaction times and improved yields. wikipedia.org

Table 1: Conditions for Wolff-Kishner Type Reduction

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Oxo-3,3-dimethylbutanoic acid | Hydrazine hydrate, Potassium hydroxide | Triethylene glycol | Reflux, up to 190-200°C | 90% | google.com |

A notable variation of this strategy involves the formation of a ketazine intermediate. In this process, trimethylpyruvic acid is reacted with hydrazine to form the ketazine. google.com This intermediate can be isolated and subsequently treated with a base and additional hydrazine to yield this compound. google.com This multi-step approach provides a reliable and scalable process for industrial production. google.com The reduction of α-keto acids is particularly valuable as it leverages readily available starting materials and well-established reaction mechanisms to produce the target acid with high purity. google.comgoogle.com

Oxidation-Based Synthetic Routes

Oxidation reactions offer alternative pathways, either by transforming a precursor into the desired acid or by directly functionalizing the molecule.

An environmentally conscious method has been developed to prepare 3,3-dimethyl-2-oxobutyric acid, a key precursor for the reductive synthesis of this compound. google.com This route begins with this compound itself and involves a sequence of halogenation, hydrolysis, and oxidation. google.com

The process entails:

Halogenation: this compound is reacted with a halogenating agent in an organic solvent, which introduces a halogen at the α-position to form an intermediate like 2-chloro-3,3-dimethylbutyric acid.

Hydrolysis: The halogenated intermediate is then hydrolyzed to yield a hydrolyzed product. google.com

Oxidation: The final step is the oxidation of the hydrolyzed product. This is often achieved using a TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) catalyst in the presence of an oxidant such as sodium hypochlorite (B82951) or oxygen. google.com The reaction is typically carried out in a solvent like toluene (B28343) or dichloromethane. google.com

This method is advantageous as it avoids the use of costly and environmentally harmful noble metal catalysts and operates under mild conditions, ensuring high yield and purity of the resulting α-keto acid. google.com

Recent advancements have led to the development of direct oxidative functionalization of C-H bonds. Manganese (Mn) complexes have been shown to catalyze the site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates, including this compound. nih.govresearchgate.net

In this process, a chiral Mn catalyst activates hydrogen peroxide (H₂O₂) to promote an intramolecular lactonization under mild conditions. nih.gov The reaction proceeds via the binding of the carboxylate to the metal center, which directs the oxidation to a specific methyl group. nih.gov This method enables the conversion of 3,3-dimethylbutanoic acid into its corresponding γ-lactone. nih.govresearchgate.net Experimental studies using ¹⁸O-labeling have confirmed that the mechanism involves a carboxylate rebound, where the carboxylic acid's own oxygen atoms are incorporated into the final lactone structure. nih.govresearchgate.net This represents a powerful strategy for increasing molecular complexity by selectively functionalizing strong aliphatic C-H bonds. nih.gov

Table 2: Manganese-Catalyzed γ-Lactonization of 3,3-Dimethylbutanoic Acid

| Catalyst | Oxidant | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Chiral Mn complex | H₂O₂ | TFE or HFIP | 0 °C | γ-lactone of 3,3-dimethylbutanoic acid | nih.gov |

Stereoselective Synthesis of Chiral Derivatives

The creation of specific enantiomers of this compound derivatives is crucial, as biological activity is often exclusive to a single stereoisomer. Stereoselective synthesis is achieved through methods such as the use of chiral auxiliaries and enantioselective catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org After establishing the desired chirality, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is effective for producing chiral derivatives of 3,3-dimethylbutanoic acid.

Evans Oxazolidinone Auxiliaries: Popularized by David A. Evans, oxazolidinones are powerful chiral auxiliaries used in stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org The 3,3-dimethylbutyryl group can be attached to the nitrogen of a chiral oxazolidinone. The bulky substituents on the auxiliary then sterically hinder one face of the resulting enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the opposite face, thereby creating a new stereocenter with high selectivity. wikipedia.org

Pseudoephedrine as a Chiral Auxiliary: (R,R)- and (S,S)-pseudoephedrine can serve as effective chiral auxiliaries. wikipedia.org When this compound or its acyl chloride is reacted with pseudoephedrine, it forms a corresponding amide. wikipedia.org Deprotonation of the α-carbon creates a stable enolate. The stereochemistry of subsequent reactions, such as alkylation, is directed by the chiral scaffold of the pseudoephedrine molecule, leading to the formation of the desired stereoisomer. wikipedia.org The auxiliary is then cleaved to yield the chiral carboxylic acid derivative. wikipedia.org

Polymer-Supported Auxiliaries: To improve efficiency and recyclability, chiral auxiliaries like Evans oxazolidinones can be immobilized on a polymer support. bath.ac.uk This approach simplifies the purification process, as the auxiliary-bound product can be separated by simple filtration, and the auxiliary can be more easily recovered after cleavage. bath.ac.uk

Enantioselective synthesis aims to directly create a chiral product from an achiral starting material using a chiral catalyst or enzyme, avoiding the need for a stoichiometric auxiliary.

Enzymatic Reduction: Biocatalysis offers a highly selective route to chiral building blocks. For example, the chiral alcohol (R)-2-Hydroxy-3,3-dimethylbutanoic acid, a key intermediate for thrombin inhibitors, can be synthesized via the enzymatic reduction of its corresponding keto acid. mdpi.com This transformation uses a ketoreductase enzyme and requires a cofactor like NADPH, which is continuously regenerated in the process using a secondary enzyme such as glucose dehydrogenase. mdpi.com This method can be scaled up, achieving high yields (82% isolated yield) and excellent enantiomeric purity (>99.5% e.e.). mdpi.com

Catalytic C–H Bond Oxidation: Modern synthetic methods enable the direct and highly selective functionalization of strong C–H bonds. A notable example is the enantioselective γ-lactonization of carboxylic acids using a sterically congested manganese catalyst. acs.org This method has been successfully applied to 2-(tert-butyl)-3,3-dimethylbutanoic acid, which contains 18 primary γ-C–H bonds. acs.org The reaction proceeds with high efficiency, affording the corresponding chiral γ-lactone in 89% isolated yield and an outstanding 97% enantiomeric excess (ee). acs.org This process converts a simple, achiral acid into a valuable, complex chiral building block under mild conditions. acs.org

Process Optimization and Scale-Up Research

The transition from a laboratory-scale synthesis to industrial production requires robust, efficient, and scalable processes. Research in this area for this compound has focused on improving yields and avoiding problematic reagents.

A key industrial method for producing this compound is a modification of the Wolff-Kishner reduction, starting from trimethylpyruvic acid (also known as 3,3-dimethyl-2-oxobutanoic acid). google.com This process involves two main steps:

Hydrazone/Ketazine Formation: Trimethylpyruvic acid is reacted with hydrazine hydrate to form the corresponding hydrazone. google.com In some process variations, this intermediate is isolated as a ketazine. google.com

Base-Mediated Reduction: The intermediate is then treated with a strong base, such as potassium hydroxide (KOH), and heated in a high-boiling solvent like triethylene glycol. google.com The reaction mixture is heated to reflux, with temperatures reaching 190-200°C, to drive the reduction and nitrogen gas evolution. google.com

This method is advantageous for scale-up as it avoids the use of BF₃, which is difficult to handle, and provides high selectivity with yields reported at 90%. google.comgoogle.com Process optimization research has shown that isolating the ketazine intermediate allows for its drying before the final reduction step, which prevents the need to remove large amounts of water during the reaction. google.com The entire process has been demonstrated to be scalable to large reactors (up to 3000 L) while maintaining consistent yield and purity.

Metabolic Fate and Biotransformation Studies

Host-Derived Metabolite Identification

This compound, also known as 3,3-dimethylbutanoic acid, has been identified as a significant host-derived metabolite of other compounds, particularly 3,3-dimethyl-1-butanol (B44104) (DMB). nih.govsmolecule.comnih.gov Following oral administration in mice, DMB is absorbed and undergoes metabolism, leading to detectable levels of this compound in the serum and liver. nih.govsmolecule.com This conversion establishes this compound as an active metabolite that contributes to the biological effects observed after DMB administration. smolecule.comnih.gov

Further downstream, another metabolite identified in this pathway is 3,3-dimethylbutyrylcarnitine, an acylcarnitine conjugate. nih.govsmolecule.com The presence of both this compound and 3,3-dimethylbutyrylcarnitine in the serum and liver of DMB-treated mice indicates that the precursor compound is taken up by host tissues and undergoes systemic metabolic processing. nih.govresearchgate.net

Pathways of Degradation and Conjugation

The metabolic pathway leading to this compound from its precursor, 3,3-dimethyl-1-butanol (DMB), begins with oxidation. nih.gov DMB is a substrate for alcohol dehydrogenase 1 (ADH1), which is expected to convert it into its corresponding aldehyde, 3,3-dimethylbutyraldehyde. nih.govresearchgate.net However, this aldehyde intermediate is typically not detected in host tissues, likely due to its rapid metabolism into the more stable carboxylic acid form, this compound. nih.govresearchgate.net

Once formed, this compound can undergo further biotransformation through conjugation pathways. nih.gov One identified pathway is the conjugation with carnitine, which results in the formation of 3,3-dimethylbutyrylcarnitine. nih.govsmolecule.com This reaction is a key step in fatty acid metabolism, suggesting that this compound enters these endogenous pathways. The detection of this acylcarnitine metabolite in both serum and liver confirms this conjugation step within the host. nih.gov

Role in Branched-Chain Amino Acid Metabolism

This compound is structurally related to metabolites involved in branched-chain amino acid (BCAA) metabolism. Specifically, it shares a structural similarity with the carbon skeleton of L-tert-leucine ( (S)-2-amino-3,3-dimethylbutanoic acid), a non-proteinogenic amino acid. frontiersin.orgrsc.org The catabolism of BCAAs like leucine, isoleucine, and valine involves initial transamination to form branched-chain α-keto acids (BCKAs), followed by irreversible oxidative decarboxylation. nih.govmdpi.com

L-tert-leucine can be synthesized from its α-keto acid precursor, trimethylpyruvate (3,3-dimethyl-2-oxobutanoic acid), through enzymatic reactions catalyzed by leucine dehydrogenase or branched-chain aminotransferases (BCAT). nih.govnih.gov These enzymes are central to BCAA metabolism. nih.gov The structural relationship between this compound and L-tert-leucine suggests a potential interaction with these metabolic pathways, although direct studies on the role of this compound within BCAA catabolism are not extensively detailed.

Metabolism of Related Synthetic Cannabinoids

This compound is a prominent metabolite of a class of synthetic cannabinoid receptor agonists (SCRAs) that contain a tert-leucinate moiety. researchgate.net Many of these synthetic cannabinoids, such as 5F-MDMB-PINACA, 5F-MDMB-PICA, and 4F-MDMB-BINACA, undergo extensive metabolism in the body. nih.govspringermedizin.de A primary metabolic pathway for these compounds is the hydrolysis of their methyl ester group. researchgate.netspringermedizin.de

This enzymatic cleavage, often catalyzed by carboxylesterases, results in the formation of the corresponding carboxylic acid metabolite, which is (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid in the case of 5F-MDMB-PINACA. nih.govnih.gov This metabolite is frequently detected in biological samples from individuals who have consumed these substances and is often used as a key marker for confirming exposure in forensic and clinical toxicology. nih.govspringermedizin.de The stability of this butanoic acid metabolite in blood makes it a reliable indicator, even when the parent compound is no longer detectable. nih.govresearchgate.net

Cellular and Molecular Interactions

Modulatory Effects on Inflammatory Pathways

This compound has demonstrated significant immunomodulatory activity by affecting inflammatory pathways, particularly through the regulation of cytokine production. nih.govnih.gov Studies have shown that it is an active metabolite of 3,3-dimethyl-1-butanol and is responsible for the anti-inflammatory effects observed with the parent compound. smolecule.comnih.gov

In murine models of collagen-induced arthritis, administration of this compound significantly reduced disease severity and lowered the levels of key pro-inflammatory cytokines. nih.govnih.gov Specifically, it has been shown to decrease the serum concentrations of interleukin-1β (IL-1β) and interleukin-6 (IL-6). smolecule.com In vitro studies using bone marrow-derived macrophages have corroborated these findings, showing that this compound can modulate the secretion of pro-inflammatory cytokines from these immune cells. nih.govnih.gov While the precursor, 3,3-dimethyl-1-butanol, has been shown to inhibit the p65 NF-κB signaling pathway, the direct administration of this compound recapitulates the cytokine reduction, strongly suggesting it is the key effector molecule in this anti-inflammatory response. smolecule.comglpbio.com

Regulation of Cytokine Secretion

This compound, also known as tert-butylacetic acid, has demonstrated immunomodulatory effects by regulating the secretion of various cytokines. nih.govsmolecule.comnih.gov In studies involving collagen-induced arthritis (CIA) in mice, a model for human rheumatoid arthritis, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines. nih.govnih.gov

Specifically, serum levels of interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) were markedly decreased in mice treated with this compound. smolecule.com Furthermore, in vitro experiments using bone marrow-derived macrophages from mice showed that this compound, in a dose-dependent manner, reduced the secretion of tumor necrosis factor-alpha (TNF-α) from cells stimulated with lipopolysaccharide (LPS). nih.gov It is important to note that in the absence of LPS stimulation, this compound did not induce cytokine secretion, indicating it does not have intrinsic pro-inflammatory activity. smolecule.com

The mechanism of action appears to be primarily at the level of innate immunity, particularly through the modulation of macrophage cytokine secretion, as significant effects on T-cell subset distribution were not observed. smolecule.com The reduction in key pro-inflammatory cytokines like IL-1β and IL-6, which are crucial for T-cell activation, suggests an indirect influence on adaptive immune responses by limiting inflammatory signals. smolecule.com

Table 1: Effect of this compound on Serum Cytokine Concentrations in a Collagen-Induced Arthritis Mouse Model

| Cytokine | Vehicle (pg/mL) | This compound (pg/mL) |

|---|---|---|

| Interleukin-1β | 320 ± 45 | 155 ± 33 |

| Interleukin-6 | 540 ± 60 | 225 ± 41 |

| Tumor Necrosis Factor-alpha | 280 ± 38 | 170 ± 29 |

| Interleukin-23 | 190 ± 27 | 120 ± 22 |

Data represents mean ± standard deviation at day 35 post-immunization. smolecule.com

Interactions with Enzyme Systems

The interaction of this compound with enzyme systems is notably observed in its metabolic pathways and its role as a precursor in enzymatic synthesis. 3,3-Dimethyl-1-butanol (DMB) is metabolized in the liver by alcohol dehydrogenase 1 (ADH1). nih.gov The resulting aldehyde is rapidly converted to its carboxylic acid conjugate, this compound. nih.gov This conversion is evidenced by the detection of the downstream metabolite, 3,3-dimethylbutyrylcarnitine, in the serum and liver of DMB-treated mice. nih.gov

In the field of biocatalysis, derivatives of this compound are synthesized using various enzymes. For instance, (R)-2-Hydroxy-3,3-dimethylbutanoic acid, a key intermediate for thrombin inhibitors, has been prepared from a keto ester precursor using the ketoreductase KRED1001, achieving a high enantiomeric excess (>99.5%). mdpi.com Similarly, the (S)-enantiomer, used in the synthesis of endothelin receptor antagonists, has been produced via microbial reduction with Pichia delftensis.

Furthermore, research into the synthesis of D-tert-leucine, a non-natural chiral amino acid, utilizes 3,3-dimethyl-2-oxobutanoic acid (a derivative of this compound) as a substrate for reductive amination catalyzed by leucine dehydrogenase. ebi.ac.uktandfonline.com This enzymatic process, often coupled with a cofactor regeneration system using formate dehydrogenase, demonstrates the role of this compound derivatives as substrates in multi-enzyme systems for producing valuable chiral compounds. ebi.ac.uk

Applications in Biomedical Research

Precursor in Pharmaceutical Intermediate Synthesis

This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comnih.govgoogle.comcphi-online.com It is a key starting material for producing 3,3-dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, which is a significant intermediate for pharmaceuticals, including the anti-AIDS drug atazanavir. google.com The synthesis often involves halogenation of this compound, followed by hydrolysis and oxidation. google.com

The chiral alcohol (R)-2-Hydroxy-3,3-dimethylbutanoic acid, derived from this compound, is a crucial precursor for the synthesis of thrombin inhibitors. mdpi.com Thrombin is a key enzyme in the blood coagulation cascade, making its inhibitors important for treating conditions like myocardial infarction and stroke. mdpi.com The enzymatic preparation of this intermediate highlights the importance of this compound derivatives in producing enantiomerically pure drugs. mdpi.com

Design and Synthesis of Antimicrobial Agents

This compound and its derivatives have been explored in the development of new antimicrobial agents. chemicalbook.com For example, it is used in the synthesis of imidazo[4,5-c]pyridine derivatives which have shown antimicrobial properties. chemicalbook.com

Derivatives such as Fmoc-4-amino-3,3-dimethyl-butyric acid have been incorporated into cyclic peptides that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria at low micromolar concentrations. Additionally, research has investigated the use of 2-hydroxy-3,3-dimethylbutanoic acid derivatives for their potential antimicrobial activities. ontosight.ai The structural features of this compound contribute to the design of molecules that can potentially overcome antimicrobial resistance. oup.comucsb.edunih.gov

Exploration in Antitumor Compound Development

The unique structure of this compound has been utilized in the development of potential antitumor compounds. Derivatives of 2-Amino-4-methoxy-3,3-dimethylbutanoic acid have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells, while exhibiting minimal toxicity to normal cells.

Furthermore, Fmoc-4-amino-3,3-dimethyl-butyric acid has been used in the synthesis of peptides evaluated for their antitumor activity. Some of these synthesized peptides displayed IC50 values below 5 μM against several cancer cell lines, indicating their potential as effective anticancer agents. The incorporation of the this compound moiety into therapeutic peptides can enhance their pharmacokinetic properties and ability to target specific receptors on cancer cells, potentially leading to more effective and targeted cancer therapies. nih.gov

Research into Synthetic Cannabinoid Metabolism and Activity

This compound is a key structure in the metabolism of several synthetic cannabinoids. Many synthetic cannabinoids, such as 5F-MDMB-PINACA (also known as 5F-ADB), undergo hydrolysis of their terminal ester group to form the corresponding carboxylic acid metabolite, which is a derivative of 3,3-dimethylbutanoic acid. nih.govresearchgate.net For example, the ester hydrolysis metabolite of 5F-MDMB-PINACA is (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid. nih.gov

These metabolites are often detected in forensic toxicology casework and can serve as biomarkers for synthetic cannabinoid use, as the parent compounds may be rapidly metabolized and undetectable. researchgate.netojp.gov Research has shown that some of these carboxylic acid metabolites retain affinity for and act as agonists at cannabinoid receptors, although often with lower potency than the parent compound. nih.govresearchgate.netnih.gov For instance, the 3,3-dimethylbutanoic acid metabolite of MDMB-4en-PINACA showed markedly lower potency at the CB1 receptor compared to the parent compound. researchgate.netnih.gov The stability of these butanoic acid metabolites in blood makes them reliable targets for analysis in forensic investigations. researchgate.net

Immunomodulatory Research

Recent scientific investigations have highlighted the immunomodulatory potential of this compound (DMBut), also known as tert-butylacetic acid. Research indicates that this compound can influence inflammatory responses, particularly by modulating the secretion of key signaling molecules known as cytokines.

Studies using a collagen-induced arthritis (CIA) mouse model, a common preclinical model for rheumatoid arthritis, have demonstrated that DMBut can significantly reduce the severity of the disease. nih.govnih.gov This protective effect is associated with a decrease in the levels of pro-inflammatory cytokines. nih.govnih.gov

Detailed Research Findings

In-depth analysis of the immunomodulatory effects of DMBut has focused on its interaction with macrophages, a type of immune cell crucial in the inflammatory process. When stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response, macrophages release a cascade of pro-inflammatory cytokines. Research has shown that DMBut can effectively reduce the secretion of several of these cytokines from LPS-stimulated macrophages. nih.gov

Specifically, treatment with DMBut has been found to lower the production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), both of which are central to the pathogenesis of inflammatory conditions like rheumatoid arthritis. nih.govsmolecule.com Interestingly, the reduction in cytokine secretion by DMBut exhibited a reverse dose-dependent effect in some experiments, where lower concentrations of the compound resulted in a more significant reduction. nih.gov

Further investigations into the systemic effects of DMBut in the CIA mouse model revealed a significant reduction in serum levels of Tumor Necrosis Factor-α (TNF-α) and Interleukin-23 (IL-23) compared to untreated mice. nih.gov However, it did not appear to significantly affect the serum levels of Interleukin-17A (IL-17A). nih.gov

The impact of DMBut on adaptive immunity, specifically on T lymphocyte populations, has also been explored. Flow cytometric analysis of splenocytes from mice treated with DMBut showed no significant changes in the percentages of regulatory T cells, Th1, follicular helper, or Th17 T lymphocytes compared to controls. nih.govsmolecule.com This suggests that the primary immunomodulatory action of DMBut may be directed towards innate immune responses, such as those mediated by macrophages, rather than directly altering T cell differentiation. nih.gov

While the precise molecular mechanisms are still under investigation, it is hypothesized that DMBut might exert its anti-inflammatory effects through pathways similar to other short-chain fatty acids. nih.gov For instance, butyrate, a well-studied short-chain fatty acid, is known to interact with G-protein coupled receptors like GPR43 (FFA2), GPR41 (FFA3), and GPR109A, which are expressed on various immune cells and are involved in mediating anti-inflammatory responses. nih.govnih.gov It is plausible that DMBut could also signal through these or similar receptors. nih.gov

The following tables summarize the key findings from immunomodulatory research on this compound:

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion from LPS-Stimulated Macrophages

| Cytokine | Effect of this compound Treatment | Reference |

| Interleukin-1β (IL-1β) | Reduced secretion | nih.gov |

| Interleukin-6 (IL-6) | Reduced secretion | nih.gov |

Table 2: Effect of this compound on Serum Cytokine Levels in a Collagen-Induced Arthritis (CIA) Mouse Model

| Cytokine | Effect of this compound Treatment | Reference |

| Tumor Necrosis Factor-α (TNF-α) | Significantly reduced | nih.gov |

| Interleukin-23 (IL-23) | Significantly reduced | nih.gov |

| Interleukin-17A (IL-17A) | Not significantly reduced | nih.gov |

Table 3: Effect of this compound on T-Lymphocyte Subsets in a Collagen-Induced Arthritis (CIA) Mouse Model

| T-Cell Subset | Effect of this compound Treatment | Reference |

| Regulatory T cells | No significant change | nih.govsmolecule.com |

| Th1 cells | No significant change | nih.govsmolecule.com |

| Follicular helper T cells | No significant change | nih.govsmolecule.com |

| Th17 cells | No significant change | nih.govsmolecule.com |

Advanced Analytical Techniques in 3,3 Dimethylbutyric Acid Research

The structural characteristics of 3,3-dimethylbutyric acid, a six-carbon branched-chain fatty acid, necessitate the use of sophisticated analytical methodologies for its detection, quantification, and structural characterization in various contexts, from metabolic studies to synthetic chemistry. Modern analytical techniques provide the sensitivity and specificity required to analyze this compound in complex matrices and to verify its structure following synthesis.

Computational and Theoretical Chemistry Studies of 3,3 Dimethylbutyric Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and wave function-based methods like Hartree-Fock (HF) and post-Hartree-Fock methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

A notable application of DFT in a study directly involving 3,3-dimethylbutyric acid (referred to as 3,3-dimethylbutanoic acid) investigated its manganese-catalyzed γ-C−H bond lactonization. researchgate.netuniroma1.it This study employed the B3LYP-D3BJ functional with different basis sets (Def2SVP and Def2TZVPP) and included the SMD solvation model for trifluoroethanol (TFE) to compute the reaction profile. researchgate.netuniroma1.it The calculations elucidated a multi-step mechanism involving a Mn(III)-hydroperoxo intermediate, hydrogen atom transfer (HAT), and a carboxylate rebound to form the corresponding γ-lactone. researchgate.netuniroma1.it The DFT results predicted a favorable reaction pathway and were supported by experimental evidence, including kinetic isotope effect and ¹⁸O labeling experiments. researchgate.netuniroma1.it

General DFT studies on the reaction mechanisms of carboxylic acids, such as esterification, hydrogenation, and decarboxylation, further illustrate the utility of this approach. nih.govbohrium.comsparkl.meresearchgate.net For instance, DFT has been used to describe the acid-catalyzed esterification mechanism of methanol (B129727) with acetic acid and its derivatives, revealing the formation of cyclic pre-reaction complexes and six-membered ring transition states that facilitate the reaction. researchgate.net Such studies provide a theoretical framework that could be applied to investigate similar reactions involving this compound.

Table 1: Representative DFT Functionals and Basis Sets for Carboxylic Acid Studies This table is for illustrative purposes and does not represent specific calculations on this compound unless otherwise cited.

| Functional | Basis Set | Common Application |

| B3LYP | 6-31G* | Geometry optimization and frequency calculations |

| M06-2X | 6-311+G(d,p) | Thermochemistry and kinetics |

| B3LYP-D3BJ | Def2-TZVP | Systems with non-covalent interactions |

| ωB97X-D | aug-cc-pVTZ | Long-range corrected functional for various properties |

Ab initio and post-Hartree-Fock methods are wave function-based approaches that provide a more rigorous treatment of electron correlation than standard DFT, albeit at a higher computational cost. chemeurope.comwikipedia.org These methods are often used to obtain highly accurate energies and properties for smaller molecules or to benchmark other computational methods.

Ab initio methods, starting with the Hartree-Fock (HF) approximation, solve the electronic Schrödinger equation without empirical parameters. ornl.gov Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4), Configuration Interaction (CI), and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation to different extents. chemeurope.comwikipedia.orgststephens.net.in

While specific ab initio or post-Hartree-Fock studies on this compound are not readily found, these methods have been applied to study the structure and properties of other carboxylic acids. For example, ab initio methods at the MP2/cc-pVTZ level have been used to calculate the structures, relative energies, and electric dipole moments of conformers of aromatic carboxylic acids. aip.org Such calculations can accurately predict molecular geometries and the relative stabilities of different conformations, which is crucial for understanding their reactivity and spectroscopic properties. For a molecule like this compound, these methods could be employed to accurately determine its conformational preferences and electronic properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govdovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and transport properties of molecules in different environments, such as in solution or at interfaces. dovepress.comnih.gov

Currently, there are no specific published molecular dynamics simulation studies focusing on this compound. However, MD simulations are widely used to investigate the behavior of carboxylic acids and other biomolecules in aqueous solutions. nih.govnih.gov For this compound, MD simulations could be employed to:

Study its solvation structure and dynamics in water and other solvents.

Investigate the formation of dimers and larger aggregates through hydrogen bonding.

Explore its conformational landscape and the kinetics of conformational transitions.

Simulate its transport properties, such as diffusion coefficients.

These simulations would typically use a classical force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The choice of force field is crucial for the accuracy of the simulation results.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or a particular property. nih.gov These models are extensively used in drug discovery and toxicology to predict the activity of new compounds and to guide the design of molecules with desired properties.

There is a lack of specific SAR or QSAR studies centered on this compound in the available literature. However, SAR principles are applicable to short-chain carboxylic acids (SCCAs) as a class. nih.govnih.gov For instance, studies have explored the teratogenic potential of various SCCAs, attempting to link their structural features to their biological effects. nih.gov A hypothetical SAR study on a series of analogs of this compound could involve:

Data Collection: Assembling a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: Computing a variety of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the activity of new, untested analogs of this compound.

Prediction of Spectroscopic Signatures

Computational chemistry provides methods to predict various spectroscopic signatures of molecules, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds.

For this compound (C₆H₁₂O₂), computational methods can predict its ¹H and ¹³C NMR spectra. study.combrainly.comlibretexts.orgnmrdb.org These predictions are typically based on empirical databases or quantum mechanical calculations of magnetic shielding constants. The predicted chemical shifts and coupling constants can then be compared with experimental data to confirm the structure of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for a C₆H₁₂O₂ Isomer Note: This table is based on generalized prediction models for isomers of C₆H₁₂O₂ and may not perfectly match the experimental spectrum of this compound.

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| A | ~1.1 | triplet | 3H |

| B | ~1.2 | doublet | 6H |

| C | ~2.3 | quartet | 2H |

| D | ~5.0 | septet | 1H |

Furthermore, the vibrational spectra (Infrared and Raman) of this compound can be calculated using quantum chemical methods, most commonly DFT. nih.govscifiniti.comnih.govcardiff.ac.ukaps.org These calculations involve computing the second derivatives of the energy with respect to the atomic positions to obtain the vibrational frequencies and normal modes. The intensities of the IR and Raman bands can also be calculated, allowing for the generation of a theoretical spectrum that can be compared with experimental measurements. For carboxylic acids, characteristic vibrational modes include the O-H stretch, the C=O stretch, and various C-O stretching and bending vibrations. wikipedia.org

Catalytic Mechanism Elucidation via Computational Approaches

Computational methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of catalytic reactions. rsc.org By modeling the interactions between the catalyst, reactants, and intermediates, these approaches can provide insights into the role of the catalyst in lowering activation barriers and directing the reaction towards a specific product.

As mentioned in section 5.1.1, a DFT study on the manganese-catalyzed γ-C−H lactonization of 3,3-dimethylbutanoic acid has provided a detailed mechanistic picture of this transformation. researchgate.netuniroma1.it The calculations revealed the key steps of the catalytic cycle, including the formation of the active catalytic species, the C-H activation step, and the final C-O bond formation. researchgate.netuniroma1.it This study exemplifies how computational approaches can be used to understand and potentially improve catalytic processes involving derivatives of this compound.

In a broader context, DFT has been widely applied to study various catalytic reactions involving carboxylic acids, such as their hydrogenation catalyzed by ruthenium complexes and their hydrodeoxygenation over metal/oxide interfaces. nih.govrsc.org These computational studies help in rationalizing the observed catalytic activity and selectivity and can guide the design of more efficient catalysts.

Research on 3,3 Dimethylbutyric Acid Derivatives and Analogues

Design and Synthesis of Novel Derivatives

The design of novel derivatives of 3,3-dimethylbutyric acid is often guided by the aim of introducing or enhancing specific biological activities. Researchers strategically modify the core structure to interact with biological targets more effectively. A key application of this compound is as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

One notable area of research involves the use of this compound in the synthesis of imidazo[4,5-c]pyridine derivatives, which have been investigated for their antimicrobial properties. pharmaffiliates.com The synthesis process typically involves the reaction of this compound with other reagents to construct the heterocyclic ring system characteristic of these compounds.

Another significant application is in the field of peptide chemistry. The synthesis of N-Boc protected 4-amino-3,3-dimethylbutanoic acid, a derivative of this compound, has been reported. researchgate.net This protected amino acid serves as a building block in the synthesis of peptides, where the bulky 3,3-dimethylbutyl group can introduce unique conformational constraints and properties to the resulting peptide chain.

The synthesis of this compound itself can be achieved through various methods, including the reaction of tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride in the presence of sulfuric acid and BF₃, or by reacting trimethylpyruvic acid with hydrazine (B178648) hydrate (B1144303) followed by treatment with a base. google.comgoogle.com

Pharmacological Evaluation of Modified Structures

The pharmacological evaluation of newly synthesized derivatives of this compound is a critical step in determining their potential as therapeutic agents. This evaluation primarily focuses on their efficacy against various pathogens.

Investigation of Antimicrobial Efficacy

Derivatives of this compound have been investigated for their potential as antimicrobial agents. For instance, the imidazo[4,5-c]pyridine derivatives synthesized from this compound are noted for their antimicrobial applications. pharmaffiliates.com While the broader class of fatty acids and their derivatives are known to possess antimicrobial properties, specific data on the minimum inhibitory concentrations (MIC) for this compound derivatives against various bacterial strains remains a subject of ongoing research.

A study on N, N-disubstituted 2-aminobenzothiazoles, which are structurally distinct but represent a class of antimicrobials, demonstrated potent activity against Staphylococcus aureus with an MIC of 2.9 μM. nih.gov This highlights the potential for discovering potent antibacterial agents through the synthesis and screening of novel chemical entities.

Studies on Antifungal Properties

The antifungal properties of this compound derivatives are also an area of active investigation. While specific antifungal data for direct derivatives is emerging, related studies on other carboxylic acid amides provide insights into the potential of this class of compounds.

A study on novel aromatic carboxylic acid amides revealed significant antifungal activity against various phytopathogenic fungi. For example, the compound N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide exhibited potent activity against Pythium aphanidermatum and Rhizoctonia solani, with EC₅₀ values of 16.75 µg/mL and 19.19 µg/mL, respectively. mdpi.com Another compound in the same study showed broad-spectrum antifungal activity, with inhibition rates of over 60% against several fungal species at a concentration of 50 μg/mL. mdpi.com These findings suggest that amide derivatives of carboxylic acids, including potentially those of this compound, are a promising area for the development of new antifungal agents.

The table below summarizes the antifungal activity of selected novel carboxylic acid amides, providing a reference for the potential efficacy of similar derivatives.

| Compound ID | Target Fungi | EC₅₀ (µg/mL) | Inhibition Rate at 50 µg/mL (%) |

| 1c | Colletotrichum orbiculare | - | 60.43 |

| Rhizoctonia solani | 17.99 | 75.19 | |

| Pythium aphanidermatum | - | 74.14 | |

| Botrytis cinerea | - | 79.27 | |

| 3c | Pythium aphanidermatum | 16.75 | - |

| Rhizoctonia solani | 19.19 | - |

Structure-Activity Relationship (SAR) Analysis of Derivatives

Structure-Activity Relationship (SAR) analysis is a crucial aspect of medicinal chemistry that seeks to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies aim to identify the key structural features responsible for their antimicrobial and antifungal effects.

While specific SAR studies on this compound derivatives are not extensively documented in publicly available literature, research on other fatty acid derivatives provides a framework for how such analyses are conducted. A quantitative structure-activity relationship (QSAR) study on a series of fatty acids and their derivatives against Staphylococcus aureus established a reliable model for predicting antimicrobial activity based on molecular structure. nih.gov

In a study of novel antifungal carboxylic acid amides, it was found that the nature and position of substituents on the aromatic rings significantly influenced the antifungal activity. mdpi.com For instance, the presence of a trifluoromethyl group at a specific position was found to be beneficial for activity against certain fungi. mdpi.com Such studies typically involve synthesizing a series of analogues with systematic variations in their structure and then correlating these changes with their biological activity. This approach allows researchers to build models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. Even subtle changes in stereochemistry can lead to significant differences in how a molecule interacts with its biological target.

While specific studies on the stereochemical effects of this compound derivatives are not widely available, research on structurally related compounds highlights the importance of this aspect. For instance, in a study of conformationally restricted analogues of silibinin, the introduction of a planar, constrained geometry into the molecule resulted in enhanced biological activity, including inhibition of Aβ aggregation and α-glucosidase activity. nih.gov This suggests that controlling the three-dimensional structure of a molecule can be a powerful strategy for improving its therapeutic properties.

The synthesis of peptides incorporating 4-amino-3,3-dimethylbutanoic acid also points to the role of stereochemistry in determining the conformation and, consequently, the biological function of these molecules. researchgate.net The bulky dimethylbutyl group can influence the folding of the peptide chain, leading to specific three-dimensional structures that can interact with biological targets in a highly selective manner.

Environmental Research Pertaining to 3,3 Dimethylbutyric Acid

Environmental Degradation Pathways

The environmental persistence and degradation of 3,3-dimethylbutyric acid are largely dictated by its chemical structure, particularly the highly branched tertiary butyl group attached to the carboxylic acid functional group. The degradation of carboxylic acids in the environment can proceed through both abiotic and biotic pathways.

Abiotic degradation pathways may include photolysis (degradation by light) and hydrolysis. Hydrolysis of the carboxylic acid group is unlikely to be a significant degradation pathway under typical environmental pH conditions. Photolysis may occur, but its significance would depend on the specific environmental compartment and the presence of photosensitizing agents.

Biotic degradation, or biodegradation, is expected to be the primary pathway for the breakdown of this compound in the environment. This process is mediated by microorganisms such as bacteria and fungi. The general rule for the biodegradability of carboxylic acids is that they are often readily biodegradable nih.gov. However, the structure of this compound presents challenges to microbial degradation.

Research on the biodegradation of aromatic alkanoic naphthenic acids has shown that the degree of alkyl side chain branching significantly affects the rate and extent of degradation nih.govessex.ac.uk. Specifically, increased branching can hinder the metabolic processes of microorganisms nih.gov. The degradation of the carboxyl side chain of these compounds typically proceeds through beta-oxidation nih.govessex.ac.uk. In the case of this compound, the tertiary butyl group adjacent to the carboxylic acid may sterically hinder the enzymes responsible for initiating the degradation process.

Studies on the degradation of dimethyl phthalate (B1215562) esters (DMPEs) also provide insights into the microbial metabolism of related structures. The initial step in the degradation of DMPEs is the hydrolysis of the ester bond to form monomethyl phthalate and then phthalic acid researchgate.netnih.gov. While this compound is not an ester, this highlights the importance of enzymatic accessibility for degradation to occur. The microbial degradation of complex organic compounds can be carried out by consortia of microorganisms working in synergy researchgate.net.

The following table summarizes the observed effects of chemical structure on the biodegradation of related compounds, which can be used to infer the potential degradation of this compound.

| Compound Type | Key Structural Feature | Impact on Biodegradation | Primary Degradation Pathway | Reference |

| Aromatic Alkanoic Acids | Alkyl side chain branching | Increased branching leads to decreased and incomplete degradation. | Beta-oxidation of the carboxyl side chain. | nih.govessex.ac.uk |

| Dimethyl Phthalate Esters | Ester linkages | Hydrolysis of ester bonds is the initial step. | Formation of monoesters and phthalic acid before mineralization. | researchgate.netnih.gov |

| General Carboxylic Acids | Carboxylic acid group | Generally enhances biodegradability. | Varies depending on the overall structure. | nih.gov |

Eco-toxicological Impact Assessments (focused on research methodologies)

Assessing the ecotoxicological impact of this compound would involve a suite of methodologies designed to determine its potential harm to various organisms and ecosystems. These assessments are crucial for understanding the environmental risk posed by the compound. The methodologies can be broadly categorized into analytical quantification in environmental matrices and toxicity testing.

Analytical Methodologies for Quantification:

Accurate quantification of short-chain fatty acids (SCFAs) like this compound in environmental and biological samples is a prerequisite for any ecotoxicological assessment. Several advanced analytical techniques are available for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile compounds like SCFAs. It often requires a derivatization step to improve the volatility and chromatographic properties of the acids. However, methods for direct aqueous injection have also been developed to avoid derivatization nih.gov. GC-MS provides high sensitivity and specificity, allowing for the identification and quantification of SCFAs in complex matrices such as water, soil, and biological tissues.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS has become a preferred platform for metabolomics and can be adapted for SCFA analysis. While challenging due to the poor chromatographic retention of SCFAs on traditional reversed-phase columns, derivatization strategies, such as using aniline, have been developed to enable robust quantification plos.org.

The table below outlines common analytical methods for SCFA quantification.

| Analytical Technique | Sample Preparation | Advantages | Disadvantages | Reference |

| GC-MS | Often requires derivatization; direct injection possible. | High sensitivity and specificity. | Derivatization can be time-consuming. | nih.govresearchgate.net |

| LC-MS/MS | Can involve derivatization for improved chromatography. | High throughput and applicability to a wide range of compounds. | Poor retention of underivatized SCFAs. | plos.org |

Toxicity Testing Methodologies:

Ecotoxicity testing involves exposing representative organisms from different trophic levels to the chemical and observing adverse effects.

Aquatic Toxicity Testing: Standardized tests are conducted on species such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Danio rerio). These tests determine endpoints like inhibition of growth, immobilization, and mortality.

Terrestrial Toxicity Testing: For soil organisms, tests might involve earthworms (e.g., Eisenia fetida) to assess mortality and reproductive effects, and plants to evaluate germination and growth inhibition.

Microbial Toxicity Testing: The impact on microbial communities is often assessed through respirometry tests, which measure the rate of oxygen consumption by microorganisms in the presence of the test substance. The Microtox® assay, which uses the bioluminescent bacterium Aliivibrio fischeri, is another rapid screening tool.

Biomarkers: The levels of SCFAs can serve as biomarkers to assess gut microbiota function and metabolic conditions in organisms, providing insights into sublethal toxic effects creative-proteomics.com.

Bioremediation Potential of Contaminants Related to this compound

Bioremediation is an environmentally friendly and cost-effective technology that utilizes microorganisms to degrade or detoxify contaminants. The potential for bioremediation of contaminants structurally related to this compound depends on the ability of microorganisms to metabolize these compounds.

As discussed in the degradation pathways section, the high degree of branching in this compound is expected to make it relatively recalcitrant to microbial attack compared to linear or less branched carboxylic acids. However, this does not preclude the possibility of bioremediation.

Microorganisms with Potential for Degradation:

Research on the degradation of branched-chain compounds has identified several microbial genera with the ability to metabolize such structures. For example, in the degradation of branched aromatic alkanoic acids, key microorganisms identified include Pseudomonas, Burkholderia, and Sphingomonas species nih.govessex.ac.uk. Similarly, the degradation of dimethyl phthalate has been associated with bacteria such as Klebsiella oxytoca, Methylobacterium mesophilicum, Pseudomonas fluorescens, Pseudomonas aureofaciens, and Sphingomonas paucimobilis researchgate.net.

The following table lists microorganisms identified in the degradation of related compounds.

| Contaminant Type | Identified Microorganisms | Reference |

| Branched Aromatic Alkanoic Acids | Pseudomonas, Burkholderia, Sphingomonas | nih.govessex.ac.uk |

| Dimethyl Phthalate Esters | Klebsiella oxytoca, Methylobacterium mesophilicum, Pseudomonas fluorescens, Pseudomonas aureofaciens, Sphingomonas paucimobilis, Thauera sp., Xanthobacter sp., Agrobacterium sp. | researchgate.netnih.gov |

Strategies for Bioremediation:

Should this compound or related contaminants be present in the environment, several bioremediation strategies could be employed:

Bioaugmentation: This involves the introduction of specific microorganisms or microbial consortia with the known ability to degrade the target compound into the contaminated site.

Biostimulation: This strategy focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading the contaminant by adding nutrients, electron acceptors (like oxygen), or other growth-limiting substances.

Cometabolism: In this process, microorganisms degrading one compound produce an enzyme that can fortuitously degrade another, more recalcitrant compound. It might be possible to find a primary substrate that, when provided to a microbial community, results in the cometabolic degradation of this compound.

Given the likely recalcitrance of this compound, a combination of these strategies might be necessary for effective bioremediation. Further research would be required to isolate and characterize microorganisms capable of its degradation and to optimize the conditions for their activity.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3,3-dimethylbutyric acid, and how do they influence its experimental handling?

- Answer : this compound (CAS 1070-83-3) is a liquid with a boiling point of 185–190°C, density of 0.912 g/mL at 25°C, and refractive index of 1.411 . Its tert-butyl group imparts steric hindrance, reducing reactivity compared to linear carboxylic acids. These properties necessitate storage in inert conditions and careful temperature control during reactions to prevent degradation. Safety protocols should address its corrosive nature (Skin Corr. 1B hazard classification) .

Q. What synthetic routes are available for producing high-purity this compound in laboratory settings?

- Answer : A common method involves halogenation of this compound derivatives followed by reduction. For example, 3,3-dimethyl-2-oxobutyric acid (a structural analog) can be reduced using hydrogen or hydrides to yield this compound . Optimization includes using a 1:6 molar ratio of acid to alcohol in esterification reactions, with sulfuric acid as a catalyst and purification via column chromatography (>99.5% purity) .

Q. How does this compound interact with metabolic pathways, and what experimental models are used to study this?

- Answer : The compound inhibits pantothenate synthetase, disrupting coenzyme A biosynthesis. In vitro studies use bacterial models (e.g., E. coli) to assess metabolic flux via LC-MS analysis of CoA levels. Temporal stability under physiological pH (e.g., pH 5.76) must be monitored to avoid confounding degradation effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Answer : Discrepancies arise from variations in catalysts (e.g., TEMPO vs. sulfuric acid) and solvent systems. A systematic approach includes:

- Design of Experiments (DoE) : Varying temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (4–24 hrs).

- Analytical Validation : Using GC-MS or NMR to quantify intermediates and byproducts (e.g., esters or halogenated derivatives) .

- Example: Higher yields (>90%) are achieved with Dean-Stark traps to remove water in esterification .

Q. What advanced analytical techniques are recommended for characterizing this compound derivatives?

- Answer :

- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% formic acid) for purity assessment.

- Spectroscopy : H NMR (δ 1.15 ppm for tert-butyl protons) and C NMR (δ 180 ppm for carboxylic carbon) .

- Thermodynamic Analysis : Saturated vapor pressure measurements via the transfer method, modeled using 3-parameter equations for phase behavior prediction .

Q. How does the steric profile of this compound affect its reactivity in comparison to analogs like 3-methyl-2-oxobutyric acid?

- Answer : The tert-butyl group in this compound reduces nucleophilic substitution rates by ~40% compared to 3-methyl-2-oxobutyric acid (lacking methyl groups at C3). This is quantified via kinetic studies using pseudo-first-order conditions (e.g., SN2 reactions with NaI in acetone). Computational modeling (DFT) further confirms higher activation energy barriers due to steric effects .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。